molecular formula C10H8BrF3O3 B13989854 Ethyl 4-bromo-3-(trifluoromethoxy)benzoate

Ethyl 4-bromo-3-(trifluoromethoxy)benzoate

Cat. No.: B13989854
M. Wt: 313.07 g/mol
InChI Key: FEVUCIPPQWFKOX-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H8BrF3O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-3-(trifluoromethoxy)benzoate typically involves the esterification of 4-bromo-3-(trifluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the ester group can yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous medium.

Major Products:

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 4-bromo-3-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of novel therapeutic agents with potential anti-inflammatory and anticancer properties.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the lipophilicity and stability of the compound, allowing it to effectively penetrate biological membranes and exert its effects. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-bromo-3-(trifluoromethoxy)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-bromo-2-(trifluoromethoxy)benzoate: Similar structure but with the trifluoromethoxy group at a different position on the benzene ring.

    Ethyl 4-bromo-3-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    Ethyl 4-bromo-3-(methoxy)benzoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability, compared to its analogs.

Properties

Molecular Formula

C10H8BrF3O3

Molecular Weight

313.07 g/mol

IUPAC Name

ethyl 4-bromo-3-(trifluoromethoxy)benzoate

InChI

InChI=1S/C10H8BrF3O3/c1-2-16-9(15)6-3-4-7(11)8(5-6)17-10(12,13)14/h3-5H,2H2,1H3

InChI Key

FEVUCIPPQWFKOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F

Origin of Product

United States

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